

3-[(4-Chlorophenyl)sulfonyl]propanenitrile spectroscopic data

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Compound of Interest

Compound Name:	3-[(4-Chlorophenyl)sulfonyl]propanenitrile
CAS No.:	14223-22-4
Cat. No.:	B1296401

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Technical Whitepaper: Strategic Characterization & Synthesis of **3-[(4-Chlorophenyl)sulfonyl]propanenitrile**

Executive Summary & Chemical Context

Compound: **3-[(4-Chlorophenyl)sulfonyl]propanenitrile** CAS Registry Number: 14223-22-4
Molecular Formula: C

H

CINO

S Exact Mass: 229.00[1]

This guide details the spectroscopic signature and synthesis of **3-[(4-chlorophenyl)sulfonyl]propanenitrile**, a critical sulfone intermediate.[1][2] Sulfones are pharmacophores of high interest in medicinal chemistry due to their metabolic stability compared to sulfides and sulfoxides.[2] This specific scaffold serves as a robust Michael

acceptor precursor and a building block for heterocyclic synthesis (e.g., aminopyrazoles via Thorpe-Ziegler cyclization).[2]

The following technical breakdown provides self-validating experimental protocols and definitive spectroscopic reference data for researchers isolating or synthesizing this compound.

Synthesis Strategy & Mechanism

To ensure high purity for spectroscopic analysis, the most robust synthetic route involves a two-step sequence:

- Thia-Michael Addition: Nucleophilic attack of 4-chlorobenzenethiol on acrylonitrile.
- Chemo-selective Oxidation: Conversion of the sulfide to the sulfone using an oxidizing system (e.g., H

O

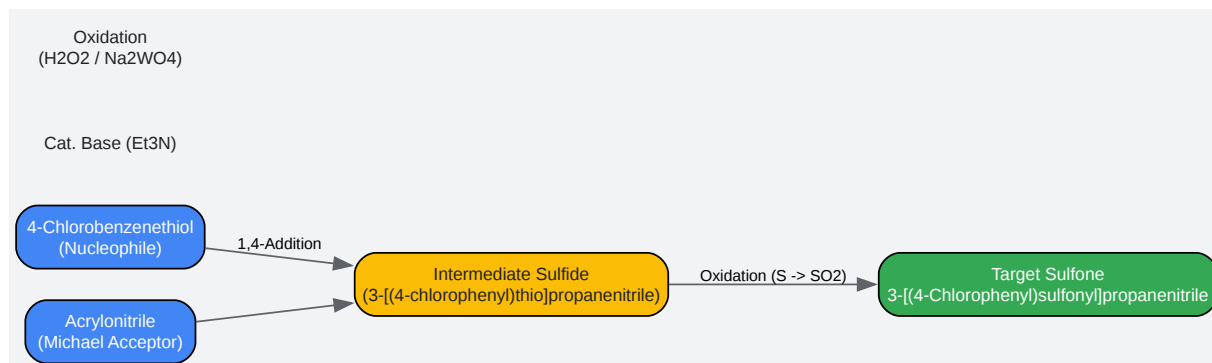
/Na

WO

or mCPBA).[2]

Note: Direct Michael addition of 4-chlorobenzenesulfinic acid to acrylonitrile is also possible but often requires commercially less available sulfinate salts.[1]

Figure 1: Synthesis Pathway & Mechanism[1][2]



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Caption: Two-step synthesis via Thia-Michael addition followed by tungstate-catalyzed oxidation.

Spectroscopic Profile

The identification of this compound relies on distinguishing the sulfone oxidation state from the sulfide precursor and confirming the integrity of the nitrile group.[2]

Nuclear Magnetic Resonance (NMR) Data

The

¹H NMR spectrum is characterized by a distinct AA'XX' (or AA'BB') aromatic system and two triplets for the ethylene bridge.[1][2]

Table 1: Predicted

¹H NMR Data (400 MHz, CDCl₃)

)

Position	Shift (, ppm)	Multiplicity	Integration	Coupling ()	Structural Assignment
Ar-H	7.85 - 7.92	Doublet (d)	2H	~8.5 Hz	Ortho to Sulfonyl (Deshielded)
Ar-H	7.55 - 7.60	Doublet (d)	2H	~8.5 Hz	Meta to Sulfonyl (Ortho to Cl)
SO -CH	3.40 - 3.50	Triplet (t)	2H	~7.5 Hz	Adjacent to Sulfone (Strongly withdrawing)
CH -CN	2.80 - 2.90	Triplet (t)	2H	~7.5 Hz	Adjacent to Nitrile

Note: The shift of the SO

-CH

protons (~3.45 ppm) is significantly downfield compared to the sulfide precursor (~3.1 ppm), serving as a primary checkpoint for reaction completion.[1]

Table 2:

C NMR Data (100 MHz, CDCl

)

Type	Shift (, ppm)	Assignment
Nitrile	~117.0	CN
Aromatic	~140.5	C-SO (Quaternary)
Aromatic	~137.0	C-Cl (Quaternary)
Aromatic	~130.0	C-H (Meta to SO)
Aromatic	~129.5	C-H (Ortho to SO)
Aliphatic	~50.5	SO -CH
Aliphatic	~11.5	CH -CN

Infrared Spectroscopy (FT-IR)

The IR spectrum provides rapid confirmation of functional groups.^[2]

- Nitrile Stretch ():
): A sharp, weak-to-medium band at 2250–2260 cm

.^[1]^[2]

- Sulfone Stretches ():
 - Asymmetric: 1310–1330 cm

(Strong).[\[1\]](#)[\[2\]](#)

- Symmetric: 1140–1160 cm

(Strong).[\[1\]](#)[\[2\]](#)

- Aromatic: C=C ring stretch at 1580 cm

and C-H out-of-plane bending (para-substitution) at ~820–830 cm

.[\[1\]](#)

Mass Spectrometry (MS)

- Ionization: ESI+ or EI.[\[1\]](#)[\[2\]](#)

- Molecular Ion:

229 [M]

or 230 [M+H]

.[\[1\]](#)[\[2\]](#)

- Isotope Pattern: The presence of a single Chlorine atom dictates a characteristic 3:1 intensity ratio between the M and M+2 peaks (229/231).[\[1\]](#)[\[2\]](#)

- Fragmentation (EI): Loss of

(40 Da) and

(64 Da) are common pathways.[\[1\]](#)[\[2\]](#)

Experimental Protocols

Protocol A: Synthesis of Sulfide Precursor

- Setup: Charge a round-bottom flask with 4-chlorobenzenethiol (10 mmol) and acrylonitrile (12 mmol) in Methanol (20 mL).
- Catalysis: Add triethylamine (0.5 mmol) dropwise.

- Reaction: Stir at room temperature for 3–5 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1][2]
The thiol spot will disappear.
- Workup: Concentrate in vacuo. Dissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted thiol) and brine. Dry over Na

SO

.

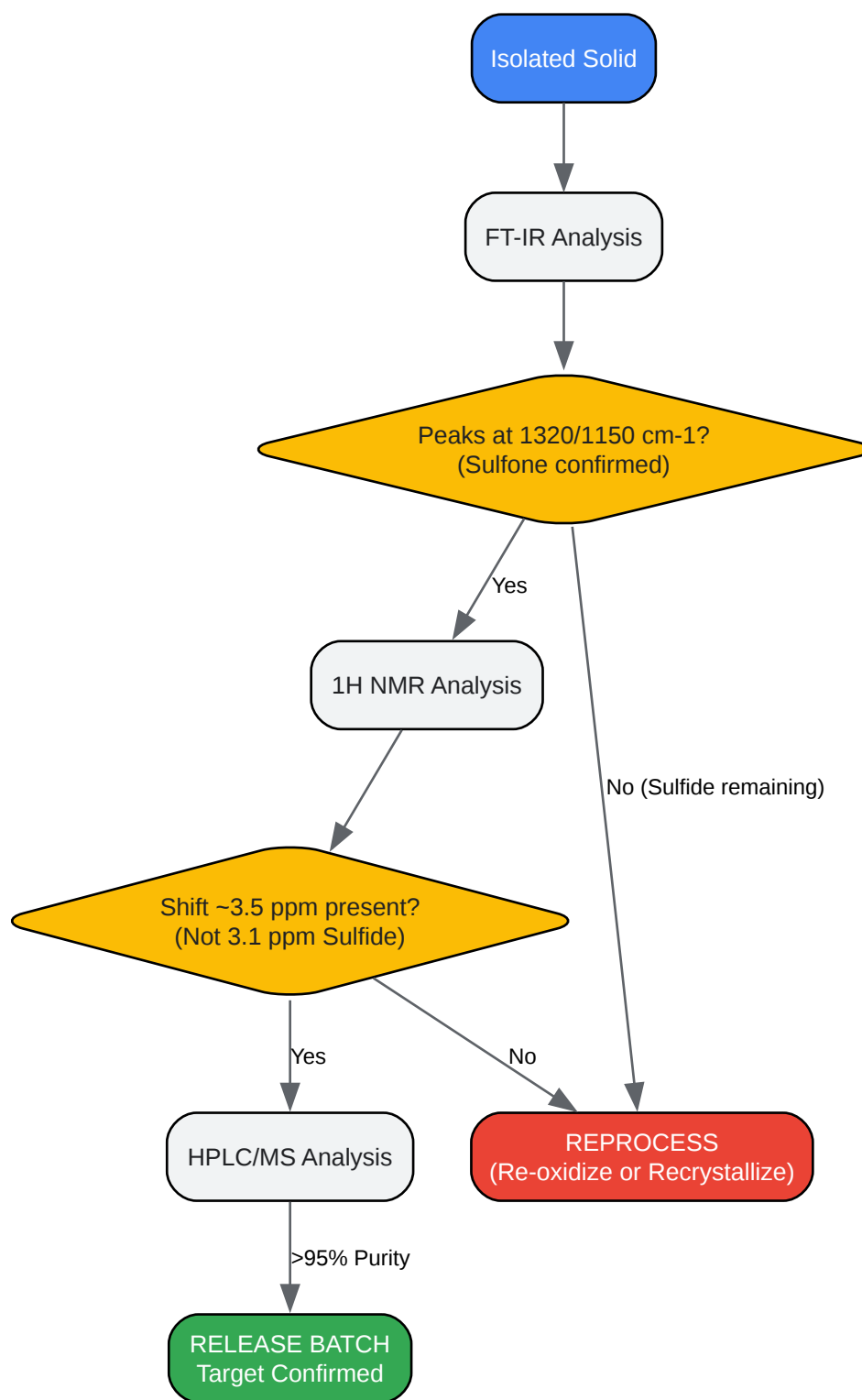
Protocol B: Oxidation to Sulfone

- Setup: Dissolve the sulfide intermediate (from Protocol A) in Glacial Acetic Acid (15 mL).
- Oxidation: Add 30% H
O
(30 mmol, 3 equiv) dropwise at 0°C.
- Heating: Allow to warm to room temperature, then heat to 50°C for 2 hours.
- Quench: Pour mixture onto ice water. The sulfone typically precipitates as a white solid.[2]
- Purification: Filter the solid. Recrystallize from Ethanol/Water if necessary.[2]

Quality Assurance & Analytical Workflow

The following decision tree ensures the compound meets the structural requirements before being used in downstream applications.

Figure 2: Analytical Decision Tree



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Caption: Step-by-step logic for validating the oxidation state and purity of the sulfone.

References

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